REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1.[C:14]([O:18][C:19](ON=C(C1C=CC=CC=1)C#N)=[O:20])([CH3:17])([CH3:16])[CH3:15].C(N(CC)CC)C>O1CCOCC1>[C:14]([O:18][C:19]([NH:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1)=[O:20])([CH3:17])([CH3:16])[CH3:15] |f:0.1|
|
Name
|
|
Quantity
|
7.76 g
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Type
|
reactant
|
Smiles
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Cl.NCC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
|
10.42 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
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Name
|
|
Quantity
|
13.33 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
60 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred for 2.5 hours at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was removed
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Type
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ADDITION
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Details
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25 ml of water and 50 ml of ethyl acetate were added
|
Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate
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Type
|
STIRRING
|
Details
|
then stirred with ethyl acetate
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Type
|
EXTRACTION
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Details
|
The mixture was then extracted three times with ethyl acetate
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Type
|
WASH
|
Details
|
the combined extracts were washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |